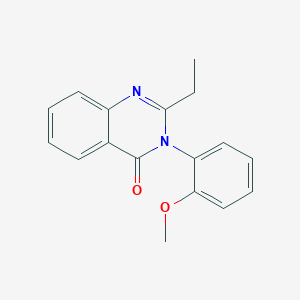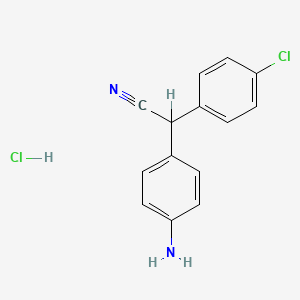
4-Chloro-4'-nitrostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4’-nitrostilbene is an organic compound that belongs to the stilbene family. It is characterized by the presence of a chloro group and a nitro group attached to the aromatic rings. This compound is known for its significant nonlinear optical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 4-Chloro-4’-nitrostilbene typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyltriphenylphosphonium bromide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
4-Chloro-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) chloride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Chloro-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-4’-nitrostilbene involves its interaction with molecular targets through its functional groups. The nitro and chloro groups play a crucial role in its reactivity and interaction with other molecules. The compound’s nonlinear optical properties are attributed to its ability to undergo charge transfer interactions, which are facilitated by its conjugated π-electron system .
Comparaison Avec Des Composés Similaires
4-Chloro-4’-nitrostilbene can be compared with other similar compounds such as:
- 4-Fluoro-4’-nitrostilbene
- 4-Iodo-4’-nitrostilbene
- 4-Methoxy-4’-nitrostilbene
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications. For instance, the presence of different substituents can affect the compound’s reactivity, stability, and nonlinear optical properties .
Propriétés
Numéro CAS |
14064-55-2 |
|---|---|
Formule moléculaire |
C14H10ClNO2 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+ |
Clé InChI |
WKGWMIAHCAJHPK-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)

![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)



![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)

